3-(Bromomethyl)tetrahydro-2H-pyran
Overview
Description
W-13 Isomer, Decyl Analog Hydrochloride: is a potent calmodulin antagonist. It is a member of the naphthalenesulfonamide family and is known for its ability to inhibit calmodulin-activated phosphodiesterase activity . This compound has significant applications in scientific research, particularly in the fields of biology and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of W-13 Isomer, Decyl Analog Hydrochloride involves the reaction of N-(10-Aminodecyl)-5-chloro-1-naphthalenesulfonamide with hydrochloric acid . The reaction conditions typically include:
Temperature: Room temperature
Solvent: Water or dimethyl sulfoxide (DMSO)
Industrial Production Methods: The industrial production of W-13 Isomer, Decyl Analog Hydrochloride follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale reactors are used to mix the reactants.
Purification: The product is purified using industrial-scale chromatography techniques.
Quality Control: The final product undergoes rigorous quality control to ensure its purity and efficacy.
Chemical Reactions Analysis
Types of Reactions: W-13 Isomer, Decyl Analog Hydrochloride primarily undergoes:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Reagents: Common reagents include hydrochloric acid, dimethyl sulfoxide, and various nucleophiles.
Major Products:
Substitution Products: The major products formed are typically substituted naphthalenesulfonamides.
Oxidation and Reduction Products: These reactions yield oxidized or reduced forms of the compound.
Scientific Research Applications
Chemistry:
Calmodulin Antagonist: W-13 Isomer, Decyl Analog Hydrochloride is used to study the inhibition of calmodulin-activated phosphodiesterase activity.
Biology:
Cell Signaling: It is used to investigate the role of calmodulin in cell signaling pathways.
Cancer Research: The compound has been shown to inhibit the growth of tamoxifen-resistant breast cancer cells.
Medicine:
Therapeutic Research: It is used in the development of potential therapeutic agents targeting calmodulin-related pathways.
Industry:
Mechanism of Action
W-13 Isomer, Decyl Analog Hydrochloride exerts its effects by binding to calmodulin, a calcium-binding messenger protein. This binding inhibits the activation of calmodulin-dependent enzymes such as phosphodiesterase . The inhibition of these enzymes disrupts various cellular processes, including cell signaling and proliferation .
Comparison with Similar Compounds
- W-7 Hydrochloride
- W-5 Hydrochloride
- ML-9 Hydrochloride
- MDL-12,330A Hydrochloride
Comparison:
- Uniqueness: W-13 Isomer, Decyl Analog Hydrochloride is unique due to its high potency as a calmodulin antagonist and its ability to inhibit tamoxifen-resistant breast cancer cell growth .
- Structural Differences: While similar compounds share the naphthalenesulfonamide core, W-13 Isomer, Decyl Analog Hydrochloride has a distinct decyl chain that enhances its binding affinity and potency .
Properties
IUPAC Name |
3-(bromomethyl)oxane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO/c7-4-6-2-1-3-8-5-6/h6H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLUWLWXZMXLDGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30626974 | |
Record name | 3-(Bromomethyl)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116131-44-3 | |
Record name | 3-(Bromomethyl)oxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30626974 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(bromomethyl)oxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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